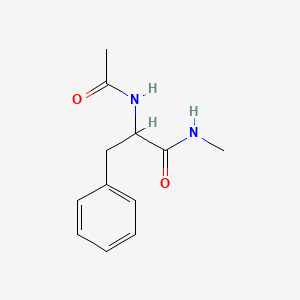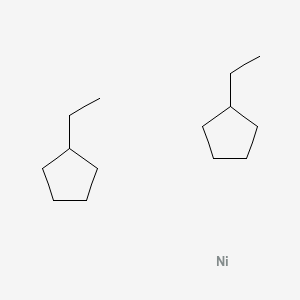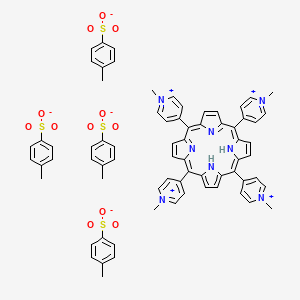![molecular formula C11H20N2O5 B12512323 (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12512323.png)
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methylcarbamoyl group on the side chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Methylcarbamoyl Group: The Boc-protected amino acid is then reacted with methyl isocyanate (CH3NCO) to introduce the methylcarbamoyl group on the side chain.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amino acid.
Amidation: The carboxyl group can react with amines to form amides.
Esterification: The carboxyl group can also react with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Amidation: Amines in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Hydrolysis: Free amino acid.
Amidation: Amide derivatives.
Esterification: Ester derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and biologically active molecules.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc protecting group prevents unwanted reactions at the amino group during synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(carbamoyl)butanoic acid: Similar structure but without the methyl group on the carbamoyl moiety.
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(ethylcarbamoyl)butanoic acid: Similar structure with an ethyl group instead of a methyl group on the carbamoyl moiety.
Uniqueness
(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid is unique due to the presence of the methylcarbamoyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can affect the compound’s solubility, stability, and binding properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H20N2O5 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
(2S)-5-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(9(15)16)5-6-8(14)12-4/h7H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 |
InChI-Schlüssel |
BZOWJQRNONPFLT-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12512264.png)

![5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B12512272.png)


![3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid](/img/structure/B12512298.png)

![N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate](/img/structure/B12512305.png)
![3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide](/img/structure/B12512306.png)
![4-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid hydrochloride](/img/structure/B12512319.png)


